molecular formula C13H16 B3191757 Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- CAS No. 5732-00-3

Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-

Cat. No.: B3191757
CAS No.: 5732-00-3
M. Wt: 172.27 g/mol
InChI Key: YOPHSFAXJIMOIN-UHFFFAOYSA-N
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Description

Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H16. This compound is characterized by a benzene ring substituted with a 1,3-butadienyl group and three methyl groups at positions 1, 3, and 5. It is a derivative of benzene and belongs to the class of aromatic hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as a substituted benzene) under thermal conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where electrophiles such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), alkyl halides (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Scientific Research Applications

Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-butadienyl-: A similar compound with a 1,3-butadienyl group but without the additional methyl groups.

    Toluene, 1,3-butadienyl-: A derivative of toluene with a 1,3-butadienyl group.

Uniqueness

Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is unique due to the presence of three methyl groups at positions 1, 3, and 5 on the benzene ring, which can influence its chemical reactivity, physical properties, and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-buta-1,3-dienyl-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHSFAXJIMOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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